molecular formula C5H7N3O2 B1338327 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 104497-05-4

5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1338327
CAS RN: 104497-05-4
M. Wt: 141.13 g/mol
InChI Key: LBPNPBMTBNCWJS-UHFFFAOYSA-N
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Description

5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid is a derivative of 1H-1,2,3-Triazole-4-carboxylic acid . Triazoles are nitrogenous heterocyclic compounds that are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of 1H-1,2,3-triazole-4-carboxylic acid derivatives has been reported in the literature . A set of 1-aryl-5-methyl-1H-1,2,3-triazole-4-carbonitriles was obtained in high yields from readily available starting 1H-1,2,3-triazole-4-carboxylic acids via several synthetic protocols .


Molecular Structure Analysis

The molecular structure of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid can be analyzed based on its parent compound, 1H-1,2,3-Triazole-4-carboxylic acid . The triazole ring contains two carbon and three nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving 1H-1,2,3-triazole-4-carboxylic acid derivatives have been studied . Synthesized 1H-1,2,3-triazole-4-carbonitriles were examined as promising precursors in the simple and efficient method for the preparation of the 2-triazol-4-yl-thieno[2,3-d]pyrimidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-1,2,3-triazole-4-carboxylic acid can be inferred from its parent compound, 1H-1,2,3-Triazole-4-carboxylic acid . It has a molecular weight of 113.075 Da, a density of 1.7±0.1 g/cm³, a boiling point of 446.2±18.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C .

Scientific Research Applications

Synthesis of Antiviral Agents

5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid: is a precursor in the synthesis of various antiviral agents. Its derivatives have been used to create compounds similar to Ribavirin , a well-known antiviral drug . The triazole ring is a key component in many pharmacologically active compounds due to its resemblance to the adenine moiety of the nucleic acids, which allows it to interact with viral RNA or DNA.

Development of Antitumor Compounds

The triazole core is also significant in the development of antitumor compounds. Derivatives of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid have been explored for their potential to inhibit the growth of cancer cells. The ability to introduce various substituents at the triazole ring opens up possibilities for designing new drugs with targeted antitumor activity .

Organic Synthesis Methodology

5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid: is used in organic synthesis as a building block for constructing more complex molecules. Its reactivity allows for various functional group transformations and the introduction of heterocyclic substituents at position 5, which is crucial for generating compound libraries in medicinal chemistry .

High-Energy Materials Research

The high nitrogen content in triazoles makes them candidates for high-energy materials. Research into the salts of 5-amino-1H-1,2,4-triazole-3-carbohydrazide , a related compound, has shown promise for applications in propellants and explosives due to their high density and thermal stability .

Each of these fields leverages the unique chemical properties of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid to develop new compounds and materials with specific desired characteristics. The versatility of this compound makes it a valuable asset in various areas of scientific research. <|\end|> OP: ### Antiviral Drug Synthesis 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid is a precursor in the synthesis of various antiviral agents. Its derivatives have been used to create compounds similar to Ribavirin , a well-known antiviral drug. The triazole ring is a key component in many pharmacologically active compounds due to its resemblance to the adenine moiety of the nucleic acids, which allows it to interact with viral RNA or DNA .

High-Energy Materials Research

These fields utilize the unique chemical properties of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid to develop new compounds and materials with specific desired characteristics, showcasing the compound’s versatility in scientific research. OP: ### Antiviral Drug Synthesis 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid is a precursor in the synthesis of various antiviral agents. Its derivatives have been used to create compounds similar to Ribavirin , a well-known antiviral drug. The triazole ring is a key component in many pharmacologically active compounds due to its resemblance to the adenine moiety of the nucleic acids, which allows it to interact with viral RNA or DNA .

Mechanism of Action

Target of Action

It’s known that 1,2,3-triazole derivatives can inhibit both acetylcholinesterase (ache) and butyrylcholinesterase (buche) activities . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and cognition.

Mode of Action

1,2,3-triazole derivatives are known to interact with their targets through hydrogen bonding and other non-covalent interactions . This interaction can lead to changes in the activity of the target enzymes, potentially altering their function and resulting in various biological effects.

Pharmacokinetics

The synthesis of 1,2,4-triazole derivatives has been documented , which could provide insights into their potential bioavailability

Result of Action

The inhibition of ache and buche by 1,2,3-triazole derivatives could potentially lead to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission . This could have various effects on cellular function, particularly in neurons.

Action Environment

It’s known that the synthesis of 1,2,4-triazole derivatives can be influenced by factors such as temperature

Future Directions

The future directions of research on 1H-1,2,3-triazole-4-carboxylic acid derivatives could involve further exploration of their synthesis, chemical reactions, and biological activities . Their potential as precursors in the preparation of other compounds could also be explored .

properties

IUPAC Name

5-ethyl-2H-triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-2-3-4(5(9)10)7-8-6-3/h2H2,1H3,(H,9,10)(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPNPBMTBNCWJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNN=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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